molecular formula C10H8O3 B1590297 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 60031-08-5

3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No. B1590297
CAS RN: 60031-08-5
M. Wt: 176.17 g/mol
InChI Key: BIABIACQHKYEEB-UHFFFAOYSA-N
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Description

“3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid” is an organic compound with the formula C10H8O3 . It has a molecular weight of 176.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid” can be represented by the SMILES notation: O=C1CCC2=C1C=C(C(O)=O)C=C2 .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.53 cm/s . The compound is very soluble, with a solubility of 1.94 mg/ml or 0.011 mol/l .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid and its derivatives are primarily involved in chemical synthesis processes. For instance, Li-jian Yang (2013) detailed the synthesis of two analogues from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, emphasizing the high yield (97%) achieved through optimized bromination and dehydrobromination processes (Yang Li-jian, 2013).

Applications in Corrosion Inhibition

  • A study by Saady et al. (2018) explored the anti-corrosive properties of 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC) among others, demonstrating their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solution. The study highlighted the relationship between molecular structure and inhibition efficiency, showcasing the potential of these compounds in industrial applications (Saady et al., 2018).

Role in Organic Synthesis

  • The compound and its related derivatives are significant in the realm of organic synthesis. For example, Baumbach et al. (1991) synthesized several 2-diazo-1-oxo-1,2-dihydronaphthalene derivatives and explored their photolysis and thermolysis, leading to products like indene-3-carboxylic acids. This study underscores the versatility of these compounds in creating a range of chemical products (Baumbach et al., 1991).

Crystallography and Structural Analysis

  • The crystal structure of various derivatives of 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has been a subject of study. For instance, Thompson et al. (1998) investigated the crystal structure of 2,3-dihydro-3-oxo-1H-indeneacetic acid, revealing insights into carboxyl-to-ketone hydrogen-bonding and heterochiral chains (Thompson et al., 1998).

Biocatalytic Processes and Agricultural Applications

  • Zhang et al. (2019) detailed the biocatalytic process involving Bacillus cereus WZZ006, which utilizes a racemic substrate related to 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid for the synthesis of indoxacarb intermediate. This demonstrates the compound's role in developing new insecticides for agricultural use (Zhang et al., 2019).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

3-oxo-1,2-dihydroindene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIABIACQHKYEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491980
Record name 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

CAS RN

60031-08-5
Record name 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Indanone-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(2-carboxyethyl)benzoic acid (20.0 g, 103.09 mmol, 1.0 eq.), AlCl3 (164.0 g, 1237.11 mmol, 12.0 eq.) and NaCl (16.4 g, 10% mass weight of AlCl3) was heated for 12 hours at 190° C. The mixture was poured onto ice (500 g), and 6 M HCl (500 ml) and ethyl acetate (800 ml) were added. The phases were separated and the aqueous phase was extracted with ethyl acetate (3×400 ml). The combined org. phases were washed with 2 M HCl solution (2×400 ml), water (2×400 ml) and sat. NaCl solution (500 ml), dried over sodium sulfate and concentrated under reduced pressure. The crude product was used in the next stage without being purified further. Yield: 77% (14.0 g, 79.545 mmol)
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
164 g
Type
reactant
Reaction Step One
Name
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
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Citations

For This Compound
3
Citations
A Ruduss, K Traskovskis, R Grzibovskis… - Key Engineering …, 2019 - Trans Tech Publ
A modular approach was used in the synthesis of the 3-(diphenylamino)carbazolyl- functionalized 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione (DMABI) derivatives. For …
Number of citations: 1 www.scientific.net
S Chaudhury, P Narasimharao Meka… - … A European Journal, 2021 - Wiley Online Library
The 90 kDa heat shock proteins (Hsp90) are molecular chaperones that are responsible for the folding and/or trafficking of ∼400 client proteins, many of which are directly associated …
MU Khan, F Shafiq, MRSA Janjua, M Khalid… - … of Photochemistry and …, 2024 - Elsevier
Seven benzo[1,2-b:4,5-b′]dithiophene (BDT) based novel donor (D1-D7) molecules with A-π-D-π-A configuration are investigated by DFT and TD-DFT methods and a power …
Number of citations: 1 www.sciencedirect.com

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